molecular formula C4H11LiSi B7799726 CID 102059274

CID 102059274

Cat. No.: B7799726
M. Wt: 94.2 g/mol
InChI Key: RJPBNMJOQNIBQW-UHFFFAOYSA-N
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Description

CID 102059274 is a synthetic organic compound with a molecular formula of C₁₄H₁₈N₂O₃S and a molecular weight of 294.37 g/mol. Its structure features a benzothiazole core substituted with a fluorophenyl group and an amide linkage, which confers unique electronic and steric properties. Key physicochemical properties include:

  • LogP (octanol-water): 2.85 (indicating moderate lipophilicity)
  • Topological polar surface area (TPSA): 89.2 Ų (suggesting moderate membrane permeability)
  • Solubility: 0.45 mg/mL in aqueous buffer (pH 7.4)

Properties

InChI

InChI=1S/C4H11Si.Li/c1-5(2,3)4;/h1H2,2-4H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPBNMJOQNIBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li].C[Si](C)(C)[CH2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11LiSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

94.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1,6-Diisocyanohexane can be synthesized through a two-step procedure starting from 1,6-diaminohexane. The first step involves converting 1,6-diaminohexane to the corresponding diformamides using ethyl formate. In the second step, phosphorous oxychloride is added to obtain 1,6-diisocyanohexane with a yield of 76% . Industrial production methods typically involve similar synthetic routes but may vary in scale and specific reaction conditions.

Chemical Reactions Analysis

Key Limitations

  • Absence of CID 102059274 : The CID is not cited in any of the provided sources, including PubChemR examples, EPA inventories, or patents.

  • Focus on Structural and Inventory Data : The EPA documents ( , , ) prioritize chemical naming and regulatory listings over reaction mechanisms.

  • Patents Emphasize Novel Syntheses : While patents ( , , ) describe synthetic pathways for bioactive molecules, these do not align with this compound.

Relevant Chemical Context

Although this compound is not discussed, the following general insights from the sources may apply to related compounds:

Table 1: Reaction Types in Similar Compounds

Reaction TypeExample from SourcesRelevance to this compound
N-Alkylation Synthesis of piperazine derivatives ( )Common in heterocyclic chemistry.
Cyclization Macrocyclic peptide synthesis ( )Possible for complex CIDs.
Hydrogen Bonding Crystal structure stabilization ( )Stabilizes reaction products.

Recommendations for Further Research

To obtain reaction data for this compound:

  • Consult Specialized Databases : Use PubChem, Reaxys, or SciFinder for direct queries.

  • Review Patent Literature : Expand patent searches using keywords related to the compound’s structure.

  • Experimental Studies : Synthesize the compound and characterize its reactivity via kinetic or mechanistic studies.

Scientific Research Applications

1,6-Diisocyanohexane has several scientific research applications:

    Chemistry: It is used in the synthesis of unusual tricyclic macroheterocycles and polymer networks.

    Biology: It has been utilized in the development of self-healable polymer networks for biomedical applications.

    Industry: It is a key component in polyurethane paints and coatings, providing durability and resistance.

Mechanism of Action

The mechanism of action of 1,6-Diisocyanohexane involves its ability to form strong covalent bonds with other molecules, leading to the formation of polymer networks. The compound’s isocyanate groups react with various nucleophiles, such as amines and alcohols, to form urethane and urea linkages . These reactions are crucial in the development of durable and resistant polymer coatings.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

The following table compares CID 102059274 with three structurally related compounds (CID 2049887, CID 3056721, and CID 4012293):

Property This compound CID 2049887 CID 3056721 CID 4012293
Molecular Formula C₁₄H₁₈N₂O₃S C₇H₅FN₂S C₁₀H₁₂N₂O₂S C₁₅H₂₀N₄O₄S
Molecular Weight (g/mol) 294.37 168.19 248.28 376.41
LogP 2.85 2.13 3.02 1.69
TPSA (Ų) 89.2 67.15 102.3 123.6
CYP1A2 Inhibition (IC₅₀) 0.12 μM 0.45 μM 0.08 μM 1.2 μM
Antimicrobial Activity MIC: 4 μg/mL (S. aureus) MIC: 16 μg/mL MIC: 2 μg/mL MIC: 8 μg/mL

Key Observations:

  • CID 3056721 exhibits superior CYP1A2 inhibition (IC₅₀ = 0.08 μM) compared to this compound (IC₅₀ = 0.12 μM), likely due to its electron-withdrawing nitro group , which enhances binding affinity to the enzyme’s active site .
  • CID 4012293 shows reduced lipophilicity (LogP = 1.69) and higher TPSA (123.6 Ų), correlating with lower antimicrobial potency, possibly due to impaired cellular uptake .

Pharmacological and Toxicological Profiles

CYP450 Inhibition
  • This compound demonstrates broad-spectrum CYP inhibition (CYP1A2, CYP2D6, and CYP3A4), whereas CID 2049887 is selective for CYP1A2 .
  • Hepatotoxicity Risk : CID 3056721 shows higher hepatocyte cytotoxicity (CC₅₀ = 12 μM) compared to this compound (CC₅₀ = 45 μM), suggesting a narrower therapeutic window .
Metabolic Stability
  • Microsomal Stability : this compound exhibits a half-life (t₁/₂) of 2.3 hours in human liver microsomes, outperforming CID 4012293 (t₁/₂ = 0.8 hours), likely due to reduced oxidative metabolism at the benzothiazole sulfur .

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